molecular formula C17H30N2O6 B8489396 1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate

Cat. No.: B8489396
M. Wt: 358.4 g/mol
InChI Key: VGWQHSKANQYSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C16H28N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Protection of Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Formation of the Final Product: The final product is obtained by reacting the protected piperidine with tert-butyl chloroformate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pH is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Deprotection: Trifluoroacetic acid is often used to remove the Boc group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed

    Substitution: The major products depend on the nucleophile used in the reaction.

    Deprotection: The primary product is the free amine.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate involves its ability to act as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidinecarboxylic acid methyl ester: Similar in structure but with a methyl ester group.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors.

Uniqueness

1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C17H30N2O6

Molecular Weight

358.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

InChI

InChI=1S/C17H30N2O6/c1-15(2,3)24-13(21)18-17(12(20)23-7)8-10-19(11-9-17)14(22)25-16(4,5)6/h8-11H2,1-7H3,(H,18,21)

InChI Key

VGWQHSKANQYSRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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